

Application Notes and Protocols for AMOZ-CHPh-4-acid in ELISA

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Compound of Interest

Compound Name: AMOZ-CHPh-4-acid

Cat. No.: B12385032

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Introduction

These application notes provide a detailed protocol for the quantification of **AMOZ-CHPh-4-acid**, a putative small molecule of interest, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Small molecules like **AMOZ-CHPh-4-acid** are often considered haptens, meaning they are not immunogenic on their own. Therefore, a competitive ELISA format is the method of choice for their sensitive and specific detection.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This document outlines the principles of the competitive ELISA for **AMOZ-CHPh-4-acid**, provides a step-by-step experimental protocol, and includes guidelines for data analysis and troubleshooting. The protocol is intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions and sample matrices.

Disclaimer: As "**AMOZ-CHPh-4-acid**" is not a widely documented compound, this protocol is based on the general principles of competitive ELISA for small molecules and haptens, and draws parallels with the established methods for the detection of the related compound AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a metabolite of the nitrofurantoin antibiotic furaltadone. It is assumed that the user has access to a specific antibody raised against **AMOZ-CHPh-4-acid**.

Principle of the Competitive ELISA

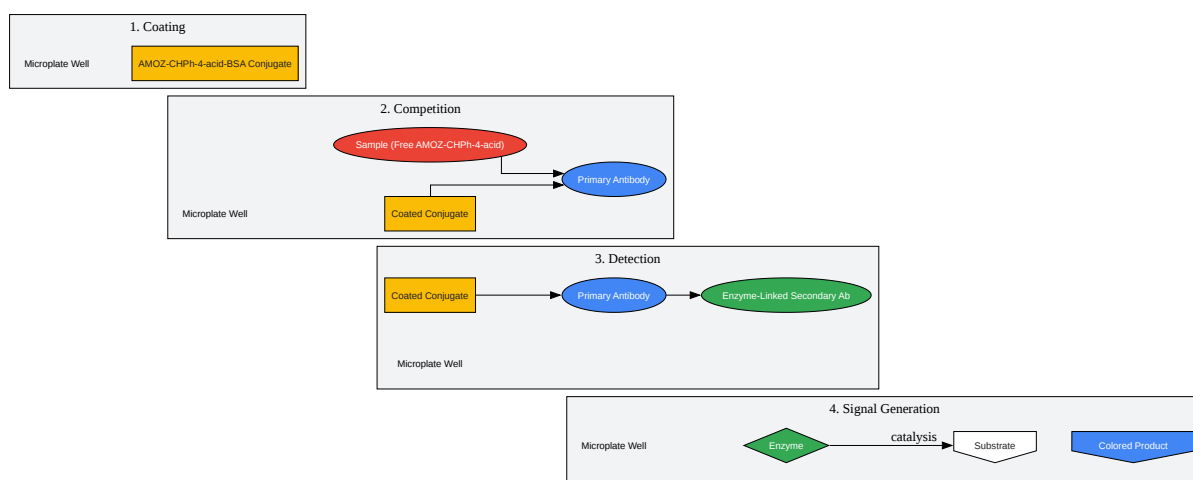
The competitive ELISA for **AMAZ-CHPh-4-acid** is based on the competition between the free **AMAZ-CHPh-4-acid** in the sample and a fixed amount of **AMAZ-CHPh-4-acid** conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) and coated onto the microplate wells, for a limited number of specific antibody binding sites.

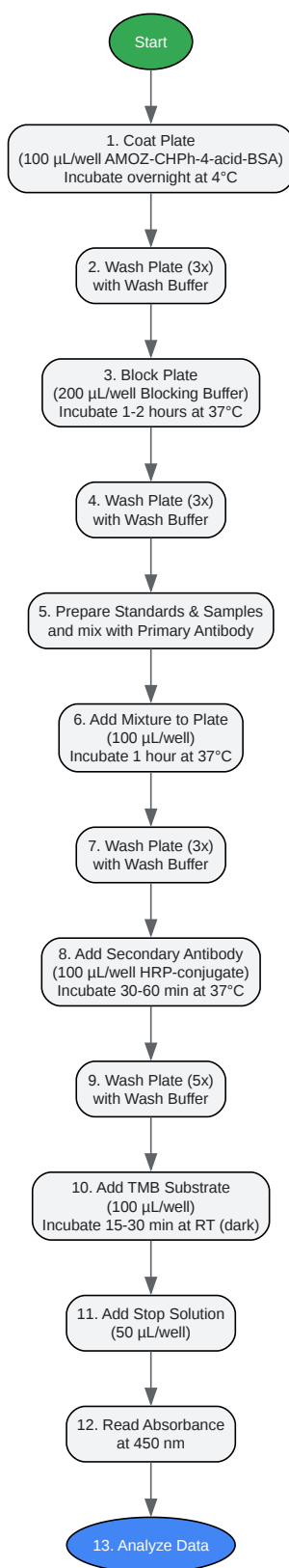
The assay involves the following key steps:

- Coating: Microplate wells are coated with an **AMAZ-CHPh-4-acid**-protein conjugate.
- Competition: The sample containing unknown amounts of **AMAZ-CHPh-4-acid** is added to the wells along with a specific primary antibody. The free **AMAZ-CHPh-4-acid** in the sample competes with the coated conjugate for binding to the antibody.
- Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
- Signal Generation: A substrate for the enzyme is added, which is converted into a colored product. The intensity of the color is inversely proportional to the concentration of **AMAZ-CHPh-4-acid** in the sample.

A standard curve is generated using known concentrations of **AMAZ-CHPh-4-acid**, and the concentration in the unknown samples is determined by interpolating from this curve.

Diagram of the Competitive ELISA Principle





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